2,5-Dimethylcyclopentan-1-one

Description

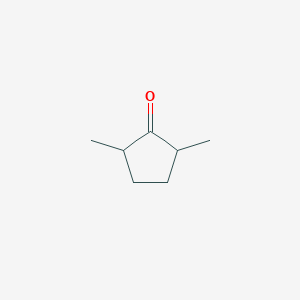

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-3-4-6(2)7(5)8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLARKDYEBNZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021582 | |

| Record name | 2,5-Dimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4041-09-2 | |

| Record name | 2,5-Dimethylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4041-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylcyclopentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004041092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylcyclopentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Dimethylcyclopentan 1 One and Its Enantiomers

Catalytic Approaches for the Construction of the Cyclopentanone (B42830) Ring System

The formation of the cyclopentanone core is a critical step that can be achieved through various catalytic cyclization and rearrangement reactions. These methods aim to build the five-membered ring from acyclic precursors or other ring systems.

Transition metal catalysis provides powerful tools for synthesizing cyclopentanone derivatives through intramolecular reactions or cycloadditions. acs.org A prominent strategy involves the Piancatelli rearrangement, which converts biomass-derived furfural (B47365) compounds into cyclopentanones. mdpi.com This process typically involves a metal catalyst for hydrogenation and an acidic site to facilitate the rearrangement. mdpi.com Lewis acidic sites are considered beneficial for the formation of cyclopentanones from the rearrangement. mdpi.com For instance, palladium supported on fumed silica (B1680970) (Pd/f-SiO₂) has shown high efficiency in the one-pot conversion of furfural to cyclopentanone. acs.org The synthesis of a 2,5-disubstituted pattern like that in 2,5-dimethylcyclopentan-1-one could be envisioned starting from appropriately substituted furan (B31954) precursors.

Another powerful approach is the nickel-catalyzed [3+2] cycloaddition between a cyclopropanone (B1606653) equivalent and an alkyne, which yields 2,3-disubstituted cyclopentenones. semanticscholar.org While this provides a different substitution pattern, it highlights the utility of C-C bond activation in strained rings for building cyclopentenone scaffolds. semanticscholar.org Rhodium-catalyzed cascades, such as the isomerization/Claisen rearrangement/hydroacylation of di(allyl) ethers, also offer a route to substituted cyclopentanones under mild conditions. organic-chemistry.org

| Catalyst System | Reaction Type | Substrate Example | Product Type | Key Features |

| Pd/f-SiO₂ | Hydrogenation / Rearrangement | Furfural | Cyclopentanone | High conversion and selectivity; utilizes biomass-derived starting materials. acs.org |

| Ni(cod)₂ / Ligand | [3+2] Cycloaddition | 1-Sulfonylcyclopropanol & Alkyne | 2,3-Disubstituted Cyclopentenone | Accesses cyclopentenones via C-C bond activation of a cyclopropanone precursor. semanticscholar.org |

| Cationic Rh(I)/dppf | Isomerization/Claisen/Hydroacylation | Di(allyl) ether | Substituted Cyclopentanone | Multi-step cascade reaction under mild conditions to form the cyclopentanone ring. organic-chemistry.org |

| Gold(I) complexes | Rearrangement | 1-Alkynyl cyclobutanol | Alkylidene cyclopentanone | Stereospecific rearrangement tolerating various substituents on the alkyne and ring. organic-chemistry.org |

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a key strategy for the asymmetric synthesis of cyclic ketones. These metal-free approaches often proceed through enamine or iminium ion intermediates, allowing for high enantioselectivity. researchgate.net

One powerful method for constructing substituted cyclopentanones is the organocatalytic double Michael addition. This reaction can form up to four contiguous stereocenters in the cyclopentanone ring in a single step with excellent enantioselectivity. sigmaaldrich.com For example, the reaction between cyclopentane-1,2-dione and α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can proceed via a Michael addition-cyclization cascade to produce bicyclic hemiacetals, which are precursors to chiral 3-substituted cyclopentane-1,2-diones. aalto.fi Such strategies could be adapted to create the 2,5-disubstituted pattern by selecting appropriate starting materials. Chiral primary amines have also been used in combination with light to achieve the alkylation of cyclic ketones with high levels of regio-, diastereo-, and enantioselectivity. nih.gov

| Organocatalyst Type | Reaction Mechanism | Transformation | Key Advantage |

| Chiral Secondary Amines (e.g., Proline derivatives) | Enamine / Iminium Ion Catalysis | Michael Addition-Cyclization Cascade | Forms multiple stereocenters in one pot with high enantioselectivity. sigmaaldrich.comaalto.fi |

| Chiral Primary Amines | Enamine Catalysis / EDA Complex | Asymmetric α-alkylation | Allows for the direct, metal-free enantioselective alkylation of ketone precursors. nih.gov |

| Cinchona Alkaloids | General Base / H-bonding | α-Functionalization (e.g., Fluorination) | Provides direct and asymmetric α-functionalization of various cyclic ketone substrates. nih.govprinceton.edu |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Alkylation of ketones with alcohols | Enables enantioselective alkylation, primarily for cyclic ketones. nih.gov |

Asymmetric Synthesis of Chiral this compound

Achieving enantiopure forms of this compound requires methodologies that can differentiate between enantiomers or create the desired stereoisomer selectively.

Biocatalysis offers an environmentally friendly and highly selective route to chiral molecules. The stereoselective reduction of prochiral ketones to optically active alcohols is a well-established method, often employing whole-cell microorganisms or isolated enzymes. nih.gov While this typically yields alcohols, the underlying principle of enantioselective carbonyl reduction is key.

For ketones, Baeyer–Villiger monooxygenases (BVMOs) are particularly valuable. These enzymes can catalyze the kinetic resolution of racemic cyclic ketones bearing α-quaternary stereocenters, yielding highly enantiomerically enriched lactones and the unreacted ketone. researchgate.netresearchgate.net For instance, cyclohexanone (B45756) monooxygenase (CHMO) has been used to resolve cyclic ketones, achieving high enantioselectivity (up to >99% ee). researchgate.net This approach could be directly applied to a racemic mixture of this compound to isolate one enantiomer.

The most direct method for generating chiral this compound is through the asymmetric hydrogenation of a suitable prochiral precursor. A highly effective strategy involves the iridium-catalyzed double asymmetric hydrogenation of 2,5-dialkylidenecyclopentanones. Using a chiral Spiro-type ligand, this method can create the two stereocenters at C2 and C5 simultaneously with high diastereoselectivity and enantioselectivity. nih.gov This reaction directly furnishes the desired chiral 2,5-dialkylcyclopentanone framework. nih.gov

Enantioselective cycloaddition reactions also provide an entry point. For example, a catalytic enantioselective (2+3) cycloaddition where a vinyl phosphonium (B103445) intermediate acts as the two-carbon component can produce chiral cyclopentenes, which are versatile precursors to cyclopentanones. chemrxiv.org Transition metal-mediated cycloadditions, in general, offer the attractive feature of achieving enantioselective transformations by incorporating chiral ligands into the catalyst system. acs.org

| Method | Catalyst / Ligand System | Substrate | Product | Selectivity |

| Double Asymmetric Hydrogenation | Iridium / Chiral Spiro Ligand | 2,5-Dialkylidenecyclopentanone | Chiral 2,5-Dialkylcyclopentanone | High dr and ee reported for various substrates. nih.gov |

| Asymmetric (2+3) Cycloaddition | Chiral Phosphine Catalyst | Vinyl phosphonium intermediate + 3-carbon component | Chiral Cyclopentenes | Provides access to enantiomerically enriched cyclopentene (B43876) precursors. chemrxiv.org |

| Asymmetric Hydrogenation | Chiral Titanocene Catalysts | Prochiral Alkenes | Chiral Alkanes | Moderate to high enantioselectivity (up to 95% ee) for specific substrates like 2-phenyl-1-butene. mdpi.com |

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. As mentioned, enzymatic methods using Baeyer–Villiger monooxygenases (BVMOs) are highly effective for the kinetic resolution of cyclic ketones. researchgate.netresearchgate.net

Beyond enzymatic approaches, chemical methods have also been developed. The use of chiral lithium amide bases can induce regio- and enantio-selective enolisations of cyclic ketones. rsc.org When a racemic ketone is treated with a chiral base, a phenomenon known as regiodivergent resolution can occur, where the two enantiomers of the ketone are converted into different regioisomeric enolates, allowing for their separation. rsc.org This protocol offers a non-enzymatic alternative for resolving racemic mixtures of substituted cyclopentanones.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of cyclic ketones like this compound is an area of increasing focus, aiming to reduce environmental impact through innovative methodologies. Research emphasizes the use of renewable feedstocks, the development of environmentally benign catalysts, and the minimization of waste by improving atom economy and exploring solvent-free reaction conditions. For instance, the related compound 3-methyl-2-cyclopentenone can be produced from 2,5-hexanedione, which is derivable from the biomass platform chemical 5-hydroxymethyl-2-furaldehyde (HMF).

Minimizing or eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free synthesis offers significant advantages, including reduced environmental pollution, lower costs, and simplified operational procedures. An example of this approach is the organocatalyzed condensation of cyclopentanone with N,N-Dimethylformamide dimethyl acetal (B89532) to produce 2,5-bis((dimethylamino)methylene)cyclopentanone. nih.govresearchgate.net A key aspect of this solvent-free protocol is the efficient removal of methanol, a byproduct of the reaction, which drives the reaction to completion and results in a high yield of the desired product. nih.govresearchgate.net This principle of removing a small byproduct molecule to favor product formation is a valuable strategy in solvent-free synthesis.

While direct mechanochemical synthesis of this compound is not extensively documented, mechanochemistry represents a promising green alternative to traditional solvent-based methods. This technique involves using mechanical force (e.g., grinding or milling) to initiate chemical reactions, often in the absence of any solvent. These solvent-free conditions can lead to higher yields, shorter reaction times, and different product selectivities compared to solution-phase reactions. The application of mechanochemical principles to key reactions in cyclopentanone synthesis, such as aldol (B89426) condensation or cyclization, could provide a more sustainable manufacturing route.

The development of sustainable catalytic systems is crucial for green synthesis. This involves replacing hazardous or inefficient catalysts with safer, more effective, and reusable alternatives. In the synthesis of cyclopentenones, traditional homogeneous catalysts like sodium hydroxide (B78521) can be difficult to separate from the reaction mixture and may generate substantial waste. Research has shifted towards solid acid or base catalysts for intramolecular aldol condensation reactions, as they are more easily separated and can often be reused. For the synthesis of 3-methyl-2-cyclopentenone from 2,5-hexanedione, catalysts such as γ-Al₂O₃, AlOOH, and ZrO₂-supported Li₂O have demonstrated high efficacy and selectivity.

Atom economy is another fundamental principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. mdpi.com Reactions with high atom economy, such as cycloadditions and certain condensations, are inherently less wasteful. A notable example is the palladium-catalyzed cyclocarbonylation of 2,3-dimethyl-1,3-butadiene (B165502) with carbon monoxide, which produces 2,3-dimethyl-2-cyclopenten-1-one (B74047) in high yields (85–90%). This reaction is highly atom-economical as it incorporates the majority of the atoms from the starting materials into the desired cyclic ketone structure.

| Catalyst System | Reaction Type | Substrate(s) | Product | Yield | Sustainability Aspect |

| γ-Al₂O₃/AlOOH | Intramolecular Aldol Condensation | 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | >77% | Use of reusable solid acid catalyst. |

| PdCl₂(PPh₃)₂ / Triethylamine | Cyclocarbonylation | 2,3-Dimethyl-1,3-butadiene, Carbon Monoxide | 2,3-Dimethyl-2-cyclopenten-1-one | 85-90% | High atom economy. |

| Organocatalyst (DBN) | Condensation | Cyclopentanone, N,N-Dimethylformamide dimethyl acetal | 2,5-bis((dimethylamino)methylene)cyclopentanone | High | Solvent-free conditions. researchgate.net |

Electro-organic Synthesis of Cyclopentanone Derivatives

Electro-organic synthesis offers a unique and sustainable approach to chemical transformations by using electricity to drive reactions, often under mild conditions and without the need for conventional oxidizing or reducing agents. This methodology has been applied to the synthesis of cyclopentanone derivatives. rsc.orgrsc.orgresearchgate.net

One documented approach involves the electroreduction of certain benzothiazole (B30560) derivatives in an aqueous medium. rsc.orgrsc.org This process leads to the formation and isolation of substituted cyclopentanone structures. The underlying mechanism of this transformation has been investigated through various electrochemical and analytical techniques, including:

Polarographic analysis

Cyclic voltammetry rsc.orgresearchgate.net

Spectrophotometric pKa determination

Controlled Potential Electrolysis (CPE) product identification rsc.orgrsc.org

These studies help to confirm the proposed reaction pathway and optimize conditions for the synthesis. rsc.orgrsc.org The use of aqueous media and the avoidance of chemical reagents for redox steps position electro-organic synthesis as a green alternative for producing the cyclopentanone core, which could potentially be adapted for the synthesis of specifically substituted derivatives like this compound.

Total Synthesis Strategies Utilizing this compound as a Precursor

Substituted cyclopentanone rings, such as derivatives of this compound, are valuable building blocks in the total synthesis of complex natural products. Their compact and functionalized structure serves as a versatile scaffold for elaboration into more intricate molecular architectures.

A key example is the use of commercially available 2,2-dimethylcyclopentan-1-one as a starting material in a modular synthesis of enantioenriched polyfunctionalized cyclobutanes. These cyclobutanes are, in turn, key intermediates for the 9-step enantioselective total synthesis of the antiproliferative meroterpenoid (+)-rumphellaone A . rsc.org The synthesis begins by converting the cyclopentanone derivative into an 8-aminoquinolinamide, which then undergoes a directed C–H arylation reaction. rsc.org

Similarly, 2,2-dimethylcyclopentane-1,3-dione , a closely related precursor, serves as the starting point for synthesizing an enantioenriched cyclopentyl aldehyde fragment. This fragment is a crucial component in the total synthesis of grayanane natural products. beilstein-journals.org The dione (B5365651) undergoes a sequence of reactions including monoreduction, protection, desaturation, and dithiane addition to yield the necessary aldehyde for subsequent coupling steps. beilstein-journals.org These examples highlight how the functionalized cyclopentane (B165970) core is a strategic starting point for constructing complex, polycyclic natural product skeletons.

| Precursor Compound | Key Transformation | Target Molecule/Intermediate | Reference |

| 2,2-Dimethylcyclopentan-1-one | Conversion to 8-aminoquinolinamide for directed C–H arylation | (+)-Rumphellaone A | rsc.org |

| 2,2-Dimethylcyclopentane-1,3-dione | Multi-step conversion to enantioenriched cyclopentyl aldehyde | Grayanane Natural Products | beilstein-journals.org |

Stereochemical and Conformational Analysis of 2,5 Dimethylcyclopentan 1 One

Diastereoisomerism (cis/trans) of 2,5-Dimethylcyclopentan-1-one

This compound possesses two stereocenters at carbons C2 and C5. This leads to the existence of stereoisomers that can be classified as either enantiomers or diastereomers. mnstate.edu The relative orientation of the two methyl groups on the cyclopentanone (B42830) ring gives rise to cis and trans diastereomers. wikipedia.orgscribd.com

Cis-isomer: In the cis-isomer, both methyl groups are located on the same face of the cyclopentanone ring. wikipedia.org This arrangement results in a molecule with a plane of symmetry, rendering it achiral and optically inactive. This is also known as a meso compound. mnstate.edu The IUPAC name for one of the enantiomers of the cis isomer is (2R,5S)-2,5-dimethylcyclopentan-1-one. nih.gov

Trans-isomer: In the trans-isomer, the two methyl groups are on opposite faces of the ring. wikipedia.org This configuration lacks an internal plane of symmetry, resulting in a chiral molecule that can exist as a pair of enantiomers: (2R,5R)-2,5-dimethylcyclopentan-1-one and (2S,5S)-2,5-dimethylcyclopentan-1-one. These enantiomers are non-superimposable mirror images of each other. mnstate.edu

Therefore, this compound has a total of three stereoisomers: the achiral cis-isomer and the pair of chiral trans-enantiomers. quora.com The distinct spatial arrangement of the methyl groups in the cis and trans isomers leads to different physical and chemical properties. wikipedia.org

Conformational Preferences and Ring Pucker Dynamics of the Cyclopentanone Scaffold

Five-membered rings like cyclopentanone are not planar. rsc.orglibretexts.org They adopt puckered conformations to alleviate torsional strain that would arise from eclipsing interactions in a planar structure. rsc.orgquizlet.com The two primary puckered conformations for a five-membered ring are the envelope (E) and twist (T) conformations. rsc.org In the envelope conformation, four of the ring atoms are coplanar, with the fifth atom out of the plane, resembling an envelope flap. In the twist conformation, no four atoms are coplanar. rsc.org

The conformational landscape of substituted cyclopentanones is influenced by the steric and electronic nature of the substituents. rsc.orgconicet.gov.ar For this compound, the methyl groups play a crucial role in determining the most stable conformation. Generally, substituents on a five-membered ring prefer to occupy pseudo-equatorial positions to minimize steric interactions. conicet.gov.ar

The puckering of the cyclopentanone ring is not static but dynamic, with the pucker rotating around the ring in a phenomenon known as pseudorotation. rsc.org This process allows the molecule to rapidly interconvert between different envelope and twist conformations. The energy barriers for these interconversions are typically low.

In the case of trans-1,2-dimethylcyclopentane, for example, conformations where the methyl groups are anti to each other are more stable than those where they are gauche, due to reduced steric strain. libretexts.org A similar principle applies to this compound, where the conformational equilibrium will favor structures that minimize steric repulsion between the methyl groups and with the carbonyl group.

Spectroscopic Elucidation of Stereoisomers using Advanced Techniques

Distinguishing between the cis and trans diastereomers, and even between the enantiomers of the trans-isomer, requires specialized analytical techniques.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR is a powerful tool for differentiating enantiomers. frontiersin.org This is often achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact differently with each enantiomer, leading to the formation of diastereomeric complexes that have distinct NMR spectra. frontiersin.orgmasterorganicchemistry.com For instance, the protons in the two enantiomers, which are chemically equivalent in an achiral environment, become diastereotopic and exhibit different chemical shifts (ΔΔδ) in the presence of a chiral auxiliary. masterorganicchemistry.com Chiral phosphoric acids have been shown to be effective chiral discriminating agents for various classes of compounds in ¹H NMR. frontiersin.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. researchgate.netelementlabsolutions.com The difference in the stability of these temporary diastereomeric complexes leads to different retention times, allowing for their separation and quantification. scribd.comelementlabsolutions.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective and widely used for a broad range of chiral separations. elementlabsolutions.comhplc.eu The choice of mobile phase is also critical and can be optimized to achieve the desired separation. researchgate.netbioanalysis-zone.com

Theoretical Prediction of Stereoisomer Stability and Energetics

Computational chemistry provides valuable insights into the relative stabilities and conformational energetics of stereoisomers. conicet.gov.ar Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to explore the potential energy surface of this compound. rsc.orgconicet.gov.ar

These calculations can predict the geometries of the various stable conformers (minima) and the transition states that connect them. rsc.org By comparing the calculated energies of the cis and trans isomers, their relative stabilities can be determined. For instance, a study on disubstituted five-membered rings found that the conformational preferences are largely governed by the nature of the substituents, with alkyl groups generally favoring pseudo-equatorial positions. conicet.gov.ar

Theoretical calculations have been used to determine the energy differences between various conformers of substituted cycloalkanes. For example, the energy difference between axial and equatorial conformations of dimethylcyclohexane has been calculated to be in the range of 1.94 to 2.4 kcal/mol by different computational methods. acs.org Similar calculations for this compound would quantify the energetic penalties associated with unfavorable steric interactions in different conformations, thus predicting the most stable stereoisomer and its preferred conformation. These theoretical predictions can then be correlated with experimental findings from spectroscopic analyses.

Mechanistic Investigations of Reactions Involving the Carbonyl Group of 2,5 Dimethylcyclopentan 1 One

Nucleophilic Addition Reactions to the Carbonyl Center

Nucleophilic addition is a fundamental reaction of ketones, where the trigonal planar, sp²-hybridized carbonyl carbon is converted to a tetrahedral, sp³-hybridized carbon in the product. masterorganicchemistry.com For an asymmetrical ketone like 2,5-dimethylcyclopentan-1-one, where the two α-carbons (C2 and C5) are stereocenters, the stereochemical outcome of the addition is of primary interest.

Regioselectivity, which describes the preference for reaction at one location over another, is not a primary concern for nucleophilic addition to the carbonyl carbon of this compound itself, as there is only one electrophilic carbonyl carbon. However, the concept is crucial in the context of enolate formation (discussed in section 4.2.1).

Stereoselectivity is highly relevant. The carbonyl carbon and its three attached atoms form a plane. A nucleophile can attack from either the "top" face or the "bottom" face of this plane. In an achiral, non-hindered ketone, attack from either face is equally probable, leading to a racemic mixture of products if a new stereocenter is formed. openstax.org However, in this compound, the two methyl groups create a diastereotopic environment.

The compound exists as two diastereomers: cis-2,5-dimethylcyclopentan-1-one nih.gov and trans-2,5-dimethylcyclopentan-1-one. The facial selectivity of nucleophilic attack is dictated by steric hindrance imposed by these methyl groups.

cis-isomer : Both methyl groups are on the same face of the cyclopentane (B165970) ring. An incoming nucleophile will preferentially attack from the face opposite to these bulky methyl groups to minimize steric repulsion.

trans-isomer : The methyl groups are on opposite faces of thering. The steric environment is more complex, and the selectivity of attack may be less pronounced, depending on the conformation of the ring and the size of the nucleophile.

This control of stereochemistry by the existing structure is a common principle, as seen in the reduction of camphor, where hydride attack is favored from the less sterically hindered side.

Predicted Stereochemical Outcome of Nucleophilic Addition to this compound Isomers

| Isomer | Steric Environment | Preferred Face of Nucleophilic Attack | Expected Outcome |

|---|---|---|---|

| cis-2,5-Dimethylcyclopentan-1-one | Both methyl groups on one face create significant steric hindrance. | The face anti (opposite) to the two methyl groups. | High diastereoselectivity, favoring the formation of one diastereomeric alcohol. |

| trans-2,5-Dimethylcyclopentan-1-one | Methyl groups are on opposite faces, potentially leading to less difference in steric hindrance between the two faces. | The face with the least overall steric hindrance, which depends on the ring conformation. | Lower diastereoselectivity, likely resulting in a mixture of diastereomeric alcohols. |

The reactivity of a carbonyl group towards nucleophiles is governed by both electronic and steric factors. masterorganicchemistry.com

Electronic Effects : The electrophilicity of the carbonyl carbon is a key driver of reactivity. Electron-donating groups attached to the carbonyl carbon decrease its partial positive charge, making it less attractive to nucleophiles and thus decreasing reactivity. The two methyl groups in this compound are alkyl groups that act as electron-donating groups through hyperconjugation. This effect reduces the reactivity of the carbonyl group compared to unsubstituted cyclopentanone (B42830).

Steric Effects : Steric hindrance refers to the obstruction of the reaction pathway by bulky groups. labster.com The approach of a nucleophile to the carbonyl carbon can be physically blocked. masterorganicchemistry.com The two methyl groups at the C2 and C5 positions flank the carbonyl group, creating significant steric bulk that hinders the trajectory of an incoming nucleophile. This steric hindrance further decreases the reactivity of this compound compared to less substituted ketones like cyclopentanone or even 2-methylcyclopentanone.

Therefore, both electronic and steric effects work in concert to make this compound less reactive towards nucleophilic addition than simpler cyclic ketones.

Enolate Chemistry and α-Functionalization of this compound

Enolates are powerful nucleophilic intermediates formed by the deprotonation of a hydrogen atom on a carbon alpha (α) to a carbonyl group. masterorganicchemistry.com

For unsymmetrical ketones with two non-equivalent α-carbons, the issue of regioselectivity in enolate formation is critical. Formation of the kinetic enolate (the less substituted, more rapidly formed enolate) is favored by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures. libretexts.orglibretexts.org Formation of the thermodynamic enolate (the more substituted, more stable enolate) is favored by using a weaker base at higher temperatures, allowing equilibrium to be established. libretexts.org

In this compound, the two α-carbons (C2 and C5) are identically substituted, each bearing one hydrogen and one methyl group. Therefore, deprotonation at either C2 or C5 leads to the same trisubstituted enolate structure. This simplifies the issue of regioselectivity of enolate formation. The primary challenge becomes the stereoselectivity of the subsequent alkylation reaction.

Alkylation occurs when the nucleophilic enolate reacts with an electrophile, typically an alkyl halide, in an Sₙ2 reaction. pressbooks.pub The enolate ion is planar, and the incoming electrophile can approach from either face. The stereochemistry of the starting ketone (cis or trans) will direct the electrophile to the less hindered face, leading to a diastereoselective alkylation and the formation of a product with a new quaternary carbon center. The use of a strong base like LDA is necessary to ensure complete conversion to the enolate before adding the alkyl halide, preventing side reactions. libretexts.orglibretexts.org

Asymmetric α-functionalization aims to introduce a new substituent at the α-position with control over the stereochemistry, often creating a quaternary stereocenter. uwo.ca This is challenging for substrates like this compound because the trisubstituted enolate is sterically hindered and less reactive.

One important α-functionalization is α-acetoxylation, which introduces an acetoxy group. frontiersin.org This can be achieved using hypervalent iodine reagents, such as (diacetoxy)iodobenzene (PhI(OAc)₂), often in the presence of a Lewis acid like BF₃·OEt₂ in acetic acid. frontiersin.org The Lewis acid promotes the formation of the enol or enolate, which then attacks the iodine reagent. frontiersin.org

For an asymmetric version of this reaction, one could employ chiral auxiliaries attached to the ketone or use a chiral catalyst. The goal is to make the transition states for attack on the two faces of the enolate diastereomeric, favoring one over the other. The development of such catalytic asymmetric methods is a significant area of modern organic synthesis. nih.gov

Oxidation and Reduction Pathways of the Carbonyl Group

Reduction Pathways The carbonyl group of this compound can be reduced to a secondary alcohol, 2,5-dimethylcyclopentan-1-ol. Common reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). umass.edumasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org

As with other nucleophilic additions, the stereoselectivity is governed by the steric hindrance of the existing methyl groups. Reduction of cis-2,5-dimethylcyclopentan-1-one is expected to yield predominantly the alcohol where the new hydroxyl group is trans to the methyl groups, resulting from hydride attack from the less hindered face. Conversely, reduction of the trans-isomer would likely produce a mixture of diastereomeric alcohols. mnstate.edu

Oxidation Pathways Ketones can undergo oxidation, often leading to carbon-carbon bond cleavage. A classic example is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). nih.govwikipedia.org The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The migratory aptitude of the groups attached to the carbonyl determines the regiochemical outcome; more substituted carbons migrate preferentially. adichemistry.comnumberanalytics.com

In this compound, both α-carbons are secondary. The Baeyer-Villiger oxidation would lead to the insertion of an oxygen atom between the carbonyl carbon (C1) and one of the α-carbons (C2 or C5), forming a seven-membered lactone.

More forceful oxidation, for instance with oxidizing agents like potassium permanganate (B83412) in the presence of a catalyst, can cleave the ring entirely to form a dicarboxylic acid. In the case of this compound, this would yield α,α'-dimethyladipic acid.

Summary of Major Reaction Products

| Reaction Type | Reagent(s) | Product Class | Specific Product from this compound |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol | 2,5-Dimethylcyclopentan-1-ol |

| Baeyer-Villiger Oxidation | m-CPBA | Lactone | 3,6-Dimethyl-oxepan-2-one |

| Ring-Cleavage Oxidation | KMnO₄ / Catalyst | Dicarboxylic acid | α,α'-Dimethyladipic acid |

| α-Alkylation | 1. LDA; 2. Alkyl Halide (R-X) | α-Substituted ketone | 2-Alkyl-2,5-dimethylcyclopentan-1-one |

| α-Acetoxylation | PhI(OAc)₂ / BF₃·OEt₂ | α-Acetoxy ketone | 2-Acetoxy-2,5-dimethylcyclopentan-1-one |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (diacetoxy)iodobenzene |

| 2,5-Dimethylcyclopentan-1-ol |

| 2-Acetoxy-2,5-dimethylcyclopentan-1-one |

| 2-Alkyl-2,5-dimethylcyclopentan-1-one |

| 3,6-Dimethyl-oxepan-2-one |

| Acetic acid |

| Boron trifluoride etherate |

| cis-2,5-Dimethylcyclopentan-1-one |

| Cyclopentanone |

| Lithium aluminum hydride |

| Lithium diisopropylamide (LDA) |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Potassium permanganate |

| Sodium borohydride |

| trans-2,5-Dimethylcyclopentan-1-one |

Selective Reduction Methodologies for Ketones

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For a prochiral ketone like this compound, the primary challenge lies in achieving high chemo- and stereoselectivity. Various methodologies have been developed to address this, often employing metal-based catalysts and specific reducing agents.

One prominent method involves catalytic transfer hydrogenation . Research has shown that iron-based catalyst systems are effective for the reduction of ketones. nih.govresearchgate.net For instance, the combination of Fe(OAc)₂ and a chiral ligand such as (S,S)-Me-DuPhos can achieve high enantioselectivity, up to 99% ee, in the reduction of prochiral ketones using polymethylhydrosiloxane (B1170920) (PMHS) as the reductant. nih.gov This method is notable for its high chemoselectivity, leaving other functional groups like esters and halides intact. nih.gov The mechanism is believed to be outer-sphere, concerted, and bifunctional, with both the metal center and the cyclopentadienone carbonyl of the catalyst participating in the hydrogen transfer. nih.gov The steric and electronic properties of the ligands on the catalyst can significantly influence the stereochemical outcome of the reduction. innosyn.com

Another powerful technique is asymmetric conjugate reduction , particularly for α,β-unsaturated ketones. While this compound is a saturated ketone, the principles of achieving stereoselectivity are relevant. Copper-catalyzed systems, for example, using a combination of CuCl, NaOt-Bu, and a chiral bis-phosphine ligand with PMHS, have proven highly effective for the 1,4-reduction of cyclopentenones, yielding β-substituted cyclopentanones with high enantiomeric excess. acs.org

The choice of reducing agent and catalyst system is critical in determining the reaction pathway and stereochemical outcome. For instance, the use of aluminum hydride catalysts has been explored for the chemoselective Luche-type reduction of α,β-unsaturated ketones, demonstrating excellent yields under mild conditions. rsc.org Furthermore, biocatalysts, such as whole cells of the fungus Mucor rouxii, have been employed for the chemo- and stereoselective reduction of polyfunctional carbonyl compounds, including β-ketoesters, to their corresponding β-hydroxyesters. mdpi.com The stereoselectivity of these biocatalytic reductions can be influenced by the choice of solvent. mdpi.com

Table 1: Comparison of Selective Reduction Methodologies for Ketones

| Methodology | Catalyst System | Reductant | Key Features |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Fe(OAc)₂ / (S,S)-Me-DuPhos | PMHS | High enantioselectivity (up to 99% ee), high chemoselectivity. nih.gov |

| Asymmetric Conjugate Reduction | CuCl / NaOt-Bu / Chiral bis-phosphine | PMHS | Highly enantioselective for 1,4-reduction of cyclopentenones. acs.org |

| Luche-Type Reduction | Aluminum hydride catalyst | Not specified | Excellent yields, mild conditions. rsc.org |

| Biocatalysis | Mucor rouxii | Not specified | Chemo- and stereoselective reduction of β-ketoesters. mdpi.com |

Oxidative Transformations and Baeyer-Villiger Reactions

The oxidation of ketones offers a pathway to esters or lactones, with the Baeyer-Villiger oxidation being a key reaction in this category. wikipedia.orgsigmaaldrich.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone. wikipedia.orgsigmaaldrich.comucalgary.ca For this compound, this would result in the formation of a substituted caprolactone.

The Baeyer-Villiger reaction mechanism proceeds through several key steps. wikipedia.orglibretexts.orgyoutube.com Initially, the carbonyl oxygen is protonated by a peroxyacid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgucalgary.ca The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgyoutube.com This is followed by a concerted migration of one of the alkyl groups from the carbon to the adjacent oxygen atom, with the simultaneous departure of a carboxylic acid. wikipedia.org This migration step is generally the rate-determining step. wikipedia.org Finally, deprotonation yields the final ester or lactone product. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, governed by the migratory aptitude of the substituents on the ketone. The group that is better able to stabilize a positive charge will preferentially migrate. uomustansiriyah.edu.iq For unsymmetrical ketones, the general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. ucalgary.ca In the case of an unsymmetrically substituted cyclopentanone, the more substituted carbon atom migrates preferentially. youtube.com The stereochemistry of the migrating group is retained during the reaction. youtube.com

Various reagents can be used to effect the Baeyer-Villiger oxidation, including peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. sigmaaldrich.com For instance, Sn-zeolite beta has been shown to be a highly chemoselective catalyst for the Baeyer-Villiger oxidation of ketones using aqueous hydrogen peroxide, with 100% selectivity for lactones. mdpi.com The mechanism in this case involves coordination of the ketone's oxygen atom to the tin (Lewis acid center), facilitating the attack of hydrogen peroxide. mdpi.com

Table 2: Key Steps in the Baeyer-Villiger Oxidation of a Ketone

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen is protonated by the peroxyacid, increasing the electrophilicity of the carbonyl carbon. wikipedia.orgucalgary.ca |

| 2. Nucleophilic Attack | The peroxyacid attacks the carbonyl carbon to form the Criegee intermediate. wikipedia.orgyoutube.com |

| 3. Rearrangement | A concerted migration of an alkyl group to the adjacent oxygen occurs, with the departure of a carboxylic acid. This is the rate-determining step. wikipedia.org |

| 4. Deprotonation | The final ester or lactone product is formed upon deprotonation. wikipedia.org |

Cyclopentanone Ring Rearrangement and Fragmentation Pathways

The cyclopentanone ring system can undergo various rearrangement and fragmentation reactions, often initiated by photochemical or chemical means. These pathways can lead to ring contraction, ring expansion, or cleavage to form acyclic products.

One significant photochemical process is the Norrish Type I cleavage . kvmwai.edu.in For cyclic ketones like cyclopentanone, irradiation leads to the cleavage of one of the α-carbon-carbonyl carbon bonds, forming a biradical intermediate. kvmwai.edu.in This biradical can then undergo several secondary reactions. A key pathway for cyclopentanones is intramolecular hydrogen abstraction, leading to the formation of an unsaturated aldehyde. For instance, the photolysis of cyclopentanone itself primarily yields 4-pentenal (B109682). kvmwai.edu.in The reaction is believed to proceed through a triplet excited state. kvmwai.edu.in

Another important rearrangement is the Favorskii rearrangement , which typically involves α-halo ketones and results in a ring contraction. wikipedia.org The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.org While not directly applicable to this compound without prior halogenation, it represents a fundamental rearrangement pathway for substituted cyclic ketones.

Ring expansion reactions are also possible under certain conditions. For example, the Tiffeneau-Demjanov rearrangement can be used to convert a cyclic ketone into a homologous ring-expanded ketone. msu.edulibretexts.org This reaction often proceeds via a cyanohydrin intermediate, which is then converted to an amino alcohol. Treatment with nitrous acid generates a carbocation that undergoes rearrangement. libretexts.org

Fragmentation of the cyclopentanone ring can also be observed in mass spectrometry. The primary fragmentation mode for ketones is the cleavage of the C-C bonds adjacent to the carbonyl group (α-cleavage). miamioh.edulibretexts.org For cyclic ketones, the fragmentation patterns can be complex, but often involve the loss of CO or ethylene. miamioh.edu

Table 3: Common Rearrangement and Fragmentation Pathways of Cyclopentanones

| Pathway | Conditions | Key Intermediate(s) | Typical Product(s) |

|---|---|---|---|

| Norrish Type I Cleavage | Photochemical (UV irradiation) | Acyl-alkyl biradical | Unsaturated aldehydes (e.g., 4-pentenal from cyclopentanone). kvmwai.edu.in |

| Favorskii Rearrangement | Base treatment of α-halo ketone | Cyclopropanone | Ring-contracted carboxylic acid derivative. wikipedia.org |

| Tiffeneau-Demjanov Rearrangement | Nitrous acid treatment of an amino alcohol derived from the ketone | Carbocation | Ring-expanded ketone. msu.edulibretexts.org |

| Mass Spectrometry Fragmentation | Electron Impact | Not applicable | Fragments from α-cleavage, loss of CO or ethylene. miamioh.edulibretexts.org |

Computational and Theoretical Studies of 2,5 Dimethylcyclopentan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. researchgate.netmdpi.com This method is used to determine properties of a many-electron system through its electron density, which is a function of only three spatial coordinates, making it feasible for larger systems compared to traditional wave-function based approaches. researchgate.net DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's reactivity.

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|---|

| Formaldehyde | 12.01 | -0.53 | 6.27 | 2.69 |

| Acetaldehyde | 11.23 | -0.34 | 5.79 | 2.80 |

| Acrolein | 10.96 | 0.43 | 5.27 | 3.20 |

This table presents data for illustrative carbonyl compounds to demonstrate the application of DFT in determining global reactivity descriptors. Data sourced from related studies. researchgate.net

Furthermore, DFT is used to analyze local reactivity through parameters like the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. psu.edu For 2,5-dimethylcyclopentan-1-one, this would pinpoint the reactivity of the carbonyl carbon versus the α-carbons. DFT calculations on BCl₃-promoted reactions of ketones, for example, have shown that the reaction proceeds via coordination of BCl₃ to the carbonyl oxygen, followed by a chloride migration to the carbonyl carbon, with activation free energies calculated to be under 20 kcal/mol. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Reaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's laws of motion for a system, MD provides detailed information on conformational changes, molecular fluctuations, and the dynamic evolution of a system. researchgate.net This is particularly valuable for flexible molecules like substituted cyclopentanones, whose biological activity and chemical reactivity are often dictated by their conformation. mun.ca

For this compound, the five-membered ring is not planar but exists in puckered conformations, typically described as envelope (E) and twist (T) forms. The interconversion between these conformers is rapid, occurring over a relatively flat potential energy surface (PES). rsc.org A comprehensive computational study on mono- and di-substituted five-membered rings using DFT and MP2 methods revealed that the conformational landscape is highly dependent on the nature and position of the substituents. conicet.gov.ar The study found a general preference for alkyl groups to occupy pseudo-equatorial positions to minimize steric strain. researchgate.netconicet.gov.ar For cyclopentanone (B42830) itself, the twist (T) conformation was found to be the most stable. researchgate.net In the case of 3,3-dimethylcyclopentanone, DFT studies indicated that the envelope conformation is the global minimum, with higher energy barriers for interconversion compared to the unsubstituted ring due to steric interactions of the gem-dimethyl groups.

MD simulations can map this conformational landscape by sampling the vast number of possible structures and identifying the lowest energy, most probable conformations. mun.ca These simulations track the dynamic behavior of the molecule, revealing the pathways and barriers for pseudorotation of the cyclopentane (B165970) ring. rsc.org For example, a study on the larger cyclooctanone (B32682) ring combined spectroscopy with computational calculations to identify three stable conformers, revealing that the conformational preference is driven by the minimization of transannular repulsive interactions. kcl.ac.uk MD simulations of this compound would similarly elucidate how the two methyl groups influence the puckering of the ring and the relative stability of the various envelope and twist conformers.

Ab Initio and Semi-Empirical Methods in Ketone Chemistry

Ab initio and semi-empirical methods are two other major classes of quantum chemical calculations that provide insights into molecular properties. Ab initio methods, Latin for "from first principles," compute solutions to the Schrödinger equation without using experimental data, relying instead on fundamental physical constants. acs.org They are highly accurate but computationally expensive. acs.org In contrast, semi-empirical methods are much faster because they use parameters derived from experimental data to simplify the calculations, which makes them suitable for very large molecules, though generally with less accuracy than ab initio or DFT methods. numberanalytics.comcore.ac.uk

Ab initio methods have been effectively used to study cyclic ketones. For example, high-level G2 ab initio calculations were used to determine the enthalpies of hydrogenation and isomerization for C3 cyclic ketones, providing fundamental thermochemical data. acs.orgfigshare.com Another study used various ab initio methods (SCF, MP2, CCSD) to calculate the static electric properties (dipole moments, polarizabilities) of a series of cyclic conjugated ketones. dntb.gov.ua A study on the basicity of cyclic ketones found that they are generally more basic than corresponding lactones, a finding supported by ab initio calculations at the MP2 level. rsc.org A notable study mentioned the calculation of electron affinities for several enolates, including 2,5-dimethylcyclopentanone enolate, using ab initio methods, demonstrating the ability of these techniques to probe specific electronic properties. researchgate.net

| Method | MAD (kJ/mol) |

|---|---|

| PM3 | 16.5 |

| PDDG | 22.2 |

| PM6 | 15.2 |

This table shows the Mean Absolute Deviation (MAD) between experimental and calculated heats of formation for a set of 14 ketones, illustrating the typical accuracy of different semi-empirical methods. Data adapted from a comparative study. scielo.org.mx

Theoretical Analysis of Enantioselectivity and Chemoselectivity in Catalytic Processes

Computational chemistry is an indispensable tool for understanding and predicting the selectivity of catalytic reactions. For a chiral molecule like this compound, which has two stereocenters, theoretical analysis can elucidate the origins of enantioselectivity (favoring one enantiomer over the other) and diastereoselectivity (favoring one diastereomer, e.g., cis vs. trans) in its reactions.

Theoretical models can explain how a chiral catalyst interacts with a substrate to favor the formation of one stereoisomer. For example, DFT calculations at the B3LYP/6-31+g(d) level have been used to create theoretical models that account for the enantioselectivity observed in the oxazaborolidine-catalyzed reduction of ketones. researchgate.net These models analyze the transition state structures of the catalyst-substrate complex to determine which pathway has a lower energy barrier, thus predicting the major enantiomer formed.

Chemoselectivity—the preferential reaction of one functional group over another—can also be analyzed theoretically. A study on the α-functionalization of ketones used DFT calculations to understand how to increase chemoselectivity and avoid the formation of by-products. mdpi.comresearchgate.net It was found that an additive could increase the activation energy difference between the desired main reaction and an undesired side reaction, thereby enhancing chemoselectivity. researchgate.net Similarly, a theoretical investigation into the Diels-Alder reactions of α,β-unsaturated aldehydes and ketones explained an experimentally observed reversal of chemoselectivity based on the type of acid catalyst (Brønsted vs. Lewis acid) used. mdpi.comresearchgate.net The calculations showed how the catalyst preferentially activates one substrate over the other, altering the kinetic favorability of the competing reaction pathways. mdpi.com In the context of substituted cyclopentanones, a study on the hydrogenation of cyclopentane-1,3-dione using an iron catalyst demonstrated that modifying the substituents on the catalyst's ligand could substantially affect the cis-trans ratio of the resulting diol products, a finding that rationalizes diastereoselectivity. innosyn.com

For this compound, a theoretical analysis of its catalytic reduction would involve modeling the approach of the substrate to the catalyst surface or active site, calculating the energies of the diastereomeric transition states leading to the cis- and trans-2,5-dimethylcyclopentan-1-ol products, and determining the enantiomeric excess (ee) by comparing the energy barriers for attack on the two prochiral faces of the carbonyl group.

Advanced Applications of 2,5 Dimethylcyclopentan 1 One in Complex Molecule Synthesis

As a Chiral Building Block in Natural Product Synthesis

The rigid cyclopentane (B165970) framework of 2,5-Dimethylcyclopentan-1-one, with its defined stereocenters, presents it as a promising chiral precursor for the synthesis of various natural products. The strategic placement of the methyl groups and the ketone functionality allows for a range of stereocontrolled transformations.

Stereoselective Introduction of the this compound Moiety

The incorporation of the this compound core into a larger molecular scaffold with high stereocontrol is a critical step. Methodologies to achieve this could involve several established synthetic strategies:

Asymmetric Michael Addition: The conjugate addition of organocuprates or other nucleophiles to a suitably substituted α,β-unsaturated precursor could forge the cyclopentanone (B42830) ring with the desired stereochemistry at the 2 and 5 positions. The choice of chiral ligands or auxiliaries would be crucial in directing the stereochemical outcome.

Intramolecular Aldol (B89426) Cyclization: Acyclic precursors containing appropriately positioned carbonyl and methyl groups could undergo an intramolecular aldol reaction to form the five-membered ring. The stereochemistry of the newly formed chiral centers would be influenced by the substrate's pre-existing stereochemistry and the reaction conditions.

Ring-Closing Metathesis (RCM): A diene precursor could be cyclized using Grubbs' or other metathesis catalysts to form a cyclopentene (B43876) derivative, which could then be further elaborated to this compound. The stereochemistry of the methyl groups would need to be installed prior to or after the cyclization.

Table 1: Potential Stereoselective Routes to the this compound Moiety

| Synthetic Strategy | Key Features | Potential for Stereocontrol |

| Asymmetric Michael Addition | Formation of C-C bonds with concomitant creation of stereocenters. | High, through the use of chiral catalysts or auxiliaries. |

| Intramolecular Aldol Cyclization | Formation of the cyclopentane ring from an acyclic precursor. | Dependent on substrate control and reaction conditions. |

| Ring-Closing Metathesis | Formation of a cyclopentene intermediate. | Stereocenters can be set before or after cyclization. |

Strategic Derivatization for Target Molecule Elaboration

Once the this compound core is established, the ketone functionality serves as a handle for further modifications. These derivatizations are key to building the complexity required for natural product synthesis.

Alkylation and Aldol Reactions: The enolate of this compound can be selectively alkylated or used in aldol reactions to introduce new carbon-carbon bonds at the α-position. The stereochemical outcome of these reactions can be controlled by the choice of reagents and reaction conditions.

Baeyer-Villiger Oxidation: Oxidation of the ketone can lead to the formation of a lactone, a common structural motif in many natural products. This transformation allows for the introduction of an oxygen atom into the ring system.

Wittig and Related Olefinations: The carbonyl group can be converted into a double bond with controlled geometry using Wittig, Horner-Wadsworth-Emmons, or related reactions. This is a crucial step for the introduction of exocyclic double bonds or for extending carbon chains.

Enantioselective Synthesis of Pharmaceutical Intermediates and Fine Chemicals

The chiral nature of this compound makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceutical intermediates and fine chemicals. The ability to selectively functionalize the molecule allows for the creation of a diverse range of structures.

While specific examples directly utilizing this compound are not prevalent in the literature, the general importance of chiral cyclopentane derivatives in pharmaceuticals is well-established. For instance, cyclopentane rings are found in various antiviral and anti-inflammatory drugs.

The synthetic strategies outlined in section 6.1.2 are directly applicable to the synthesis of these valuable compounds. By carefully choosing the sequence of reactions and the reagents, it is possible to build complex and highly functionalized molecules from the relatively simple this compound scaffold.

Table 2: Potential Applications in Pharmaceutical and Fine Chemical Synthesis

| Target Class | Key Synthetic Transformations | Potential Therapeutic Area |

| Prostaglandin Analogs | Enolate alkylation, reduction, olefination | Inflammation, pain |

| Carbocyclic Nucleosides | Amination, functional group interconversions | Antiviral |

| Chiral Ligands | Derivatization of the ketone, introduction of coordinating groups | Asymmetric catalysis |

Future Prospects and Emerging Research Avenues for 2,5 Dimethylcyclopentan 1 One

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The synthesis of specific stereoisomers of 2,5-dimethylcyclopentan-1-one is critical, as different enantiomers can exhibit distinct biological activities and properties. Achieving high enantioselectivity remains a significant challenge in organic synthesis. Future research will likely concentrate on designing and implementing novel catalytic systems that offer precise stereochemical control.

A promising direction is the development of chiral catalysts for asymmetric synthesis. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for creating chiral molecules. For instance, cinchona-based squaramide organocatalysts have been successfully used in the stereoselective synthesis of precursors for pharmaceuticals like baclofen, achieving excellent enantiomeric excess (up to 96% ee). beilstein-journals.org The application of similar recyclable, lipophilic organocatalysts could be explored for the enantioselective synthesis of this compound derivatives. beilstein-journals.org

Transition metal catalysis, mediated by ligands that engage in noncovalent interactions with the substrate, is another frontier. mdpi.com Ligands designed to form hydrogen bonds or engage in π-system interactions can create a specific chiral environment around the metal center, guiding the reaction towards a single stereoisomer. mdpi.com For example, chiral iron porphyrin catalysts have demonstrated excellent enantioselectivities in amination reactions through two-point hydrogen bonding. mdpi.com The development of ruthenium-based catalysts, which have shown success in the asymmetric ring-opening/cross-metathesis of other cyclic compounds, could also be adapted to produce chiral diol precursors for this compound. nih.gov

The table below summarizes representative catalytic systems whose principles could be applied to the enantioselective synthesis of this compound.

| Catalyst Type | Example | Potential Application for this compound | Key Advantage |

| Organocatalyst | Cinchona Squaramide | Asymmetric Michael additions or similar C-C bond-forming reactions to construct the chiral cyclopentanone (B42830) ring. | Recyclable, high enantioselectivity, metal-free. beilstein-journals.org |

| Transition Metal | Chiral Iron Porphyrin | Enantioselective functionalization of a cyclopentenone precursor. | High turnover, excellent stereocontrol via noncovalent interactions. mdpi.com |

| Transition Metal | Chiral Ruthenium Complex | Asymmetric ring-closing or ring-opening metathesis to form chiral cyclopentane (B165970) derivatives. | Access to functionally rich building blocks. nih.gov |

Further research into these and other catalytic systems, such as those using spirocyclic binaphthyl-based ammonium (B1175870) salts, will be crucial for the efficient, gram-scale production of enantiomerically pure this compound. jku.at

Integration of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

The fields of organic chemistry and materials science are undergoing a transformation driven by artificial intelligence (AI) and machine learning (ML). nso-journal.orgrsc.org These computational tools offer the potential to dramatically accelerate the discovery of new synthetic routes and optimize existing reaction conditions, moving beyond traditional trial-and-error methods. rsc.orgsciencedaily.com

For the synthesis of this compound, ML algorithms can be trained on large datasets of chemical reactions to predict outcomes, such as yield or selectivity. beilstein-journals.orgchemrxiv.org This predictive power can guide chemists in selecting the optimal set of reagents, catalysts, solvents, and temperatures, thereby minimizing the number of experiments needed. duke.edu For example, global models can suggest general conditions by drawing on comprehensive databases, while local models can fine-tune specific parameters for a particular reaction family to enhance yield and selectivity. beilstein-journals.orgchemrxiv.org

A significant application of AI is in retrosynthetic analysis, where algorithms can propose novel synthetic pathways to a target molecule. nso-journal.org By learning from vast libraries of known chemical transformations, AI can identify non-intuitive or more efficient routes to this compound that a human chemist might overlook. nso-journal.org This is particularly valuable for discovering pathways that utilize more sustainable or cost-effective starting materials.

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

| Reaction Optimization | ML models predict reaction outcomes (e.g., yield, enantioselectivity) based on input parameters. beilstein-journals.org | Faster identification of optimal temperature, pressure, catalyst, and solvent conditions, reducing experimental workload. duke.edu |

| Retrosynthetic Analysis | AI algorithms propose novel synthetic routes to a target molecule. nso-journal.org | Discovery of more efficient, economical, or sustainable pathways from alternative starting materials. |

| Automated Synthesis | Integration of ML with robotic platforms for autonomous experimentation. sciencedaily.comnih.gov | High-throughput screening and optimization of reaction conditions, accelerating process development. |

| Mechanism Elucidation | Computational chemistry combined with ML can model reaction pathways and transition states. cuny.edu | Deeper understanding of the reaction mechanism, enabling rational design of better catalysts and conditions. |

Exploration of Bio-based Feedstocks for Sustainable Production of Cyclopentanone Derivatives

The chemical industry's reliance on fossil fuels is a major driver of environmental concerns. A critical area of future research is the transition to renewable, bio-based feedstocks for chemical production. nih.gov Lignocellulosic biomass, derived from non-food plant matter like agricultural waste, is an abundant and promising renewable resource. nih.govrsc.org

The production of cyclopentanone and its derivatives from biomass is an active field of research. A key pathway involves the conversion of hemicellulose from biomass into furfural (B47365), a versatile platform chemical. nih.govrsc.orgnih.gov Furfural can then be catalytically transformed into cyclopentanone through a series of hydrogenation and rearrangement reactions. rsc.orgresearchgate.net This process offers a green alternative to the conventional petro-based synthesis from adipic acid, which is an energy-intensive, multi-step process with a significant carbon footprint. nih.gov

Recent studies have demonstrated high yields of cyclopentanone from furfural using various catalytic systems. For example, a combination of Ru/C and Al11.6PO23.7 catalysts in water achieved an 84% yield of cyclopentanone. rsc.org Another approach using platinum-supported tungsten-zirconium mixed oxides yielded 64% cyclopentanone from furfuryl alcohol (a derivative of furfural) in a continuous-flow reactor, demonstrating excellent catalyst stability. higfly.eu The development of these catalytic routes is crucial for making bio-based production economically viable. nih.gov

While much of the current research focuses on unsubstituted cyclopentanone, these methodologies lay the groundwork for producing substituted derivatives like this compound. Future work will likely involve:

Developing catalytic systems that can introduce methyl groups onto the cyclopentanone ring or its precursors.

Utilizing biomass-derived platform molecules that already contain the necessary carbon skeleton.

Metabolically engineering microorganisms, such as Pseudomonas putida, to convert fractions of bio-oil rich in cyclic ketones into more valuable chemicals. rsc.orgnrel.gov

The table below highlights key bio-based routes that could be adapted for the sustainable production of this compound.

| Feedstock | Platform Molecule | Key Transformation | Catalyst Example | Reference |

| Lignocellulosic Biomass | Furfural | Hydrogenation / Rearrangement | Ru/C and Al11.6PO23.7 | rsc.org |

| Lignocellulosic Biomass | Furfuryl Alcohol | Rearrangement / Hydrogenation | Platinum on Tungsten-Zirconium Oxide | higfly.eu |

| Biomass Pyrolysis Oil | Cyclic Ketones | Biocatalytic Upgrading | Pseudomonas putida KT2440 | rsc.orgnrel.gov |

By leveraging these emerging technologies, the production of this compound can become more sustainable, efficient, and precise, ensuring its continued value in a circular economy.

Q & A

Basic: What are the recommended synthetic protocols for 2,5-Dimethylcyclopentan-1-one to ensure reproducibility?

Answer:

A validated synthesis route involves cyclization of pre-functionalized precursors under controlled conditions. For example, ketonization of 2,5-dimethylcyclopentanol via oxidation with Jones reagent (CrO₃/H₂SO₄) yields the target compound. Key steps include:

- Temperature control (<20°C) to avoid over-oxidation.

- Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Characterization using -NMR (δ 1.2–1.4 ppm for methyl groups) and IR (C=O stretch ~1740 cm) .

Reproducibility requires strict adherence to stoichiometry and exclusion of moisture.

Basic: How should researchers address limited toxicological data when designing experiments with this compound?

Answer:

Adopt precautionary measures aligned with GHS/CLP guidelines:

- Use fume hoods and respiratory protection (N95 masks) to avoid vapor inhalation .

- Implement waste containment protocols (closed containers, wastewater treatment) to prevent environmental release .

- Conduct pilot-scale toxicity assays (e.g., Ames test for mutagenicity) to fill data gaps before scaling experiments.

Advanced: How can contradictory 13C^13C13C-NMR data for this compound be resolved?

Answer:

Discrepancies in carbonyl carbon shifts (δ 210–220 ppm) may arise from solvent polarity or conformational isomerism. To resolve:

- Compare spectra across solvents (CDCl₃ vs. DMSO-d6) to assess solvent effects.

- Perform variable-temperature NMR to detect dynamic equilibria between chair and twist-boat conformers.

- Validate with X-ray crystallography to confirm solid-state structure .

Advanced: What interdisciplinary methodologies enhance the study of this compound’s reactivity?

Answer:

Combine experimental and computational approaches:

- Experimental : Kinetic studies under varying catalysts (e.g., Lewis acids) to probe electrophilic reactivity.

- Computational : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) to model transition states and predict regioselectivity in Diels-Alder reactions.

- Analytical : Use High-Resolution Mass Spectrometry (HRMS) to track reaction intermediates .

Basic: What are best practices for ensuring purity in this compound samples?

Answer:

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (<1%).

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm melting point consistency (±2°C).

- Reference Standards : Cross-check with commercially available certified reference materials (CRMs) .

Advanced: How can solubility limitations of this compound in aqueous systems be overcome for biocatalysis studies?

Answer:

- Co-solvent Systems : Use ethanol/water mixtures (≤20% v/v) to enhance solubility without denaturing enzymes.

- Surfactant-Mediated Dispersion : Employ Tween-80 or cyclodextrins to form micellar solutions.

- Hansen Solubility Parameters : Optimize solvent blends using HSPiP software to match the compound’s dispersion/polarity/hydrogen-bonding profile .

Basic: What spectroscopic techniques are critical for distinguishing this compound from structural analogs?

Answer:

- -NMR : Methyl group splitting patterns (doublets vs. singlets) differentiate regioisomers.

- GC-MS : Retention indices and fragmentation patterns (m/z 98, 83) confirm molecular identity.

- Raman Spectroscopy : C=O vibrational modes (~1745 cm) distinguish ketones from esters or lactones .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Answer:

- Protecting Groups : Temporarily block the ketone with ethylene glycol to prevent nucleophilic attack during Grignard additions.

- Catalyst Screening : Test Pd/C vs. Raney Ni for selective hydrogenation of α,β-unsaturated derivatives.

- In Situ Monitoring : Use ReactIR to track enolization or keto-enol tautomerism in real time .

Basic: How should researchers document synthetic procedures for this compound in manuscripts?

Answer:

Follow IUPAC guidelines:

- Detail reaction conditions (solvent, temperature, time).

- Report yields after purification and provide spectral data (e.g., -NMR integrals, HRMS m/z).

- Reference prior syntheses (e.g., cyclopentanone derivatives in ) and deposit raw data in repositories like Zenodo .

Advanced: How can machine learning optimize reaction conditions for this compound derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.